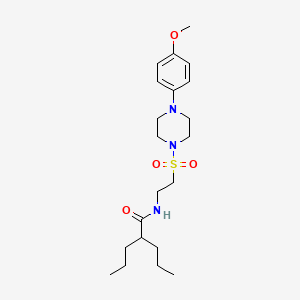
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C21H35N3O4S and its molecular weight is 425.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of this compound are Alpha1-Adrenergic Receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the α1-ARs, and exhibits an affinity in the range from 22 nM to 250 nM . The interaction is likely to involve the compound acting as a ligand for the α1-ARs, leading to changes in the receptor’s activity.
Biochemical Pathways
The compound’s interaction with α1-ARs affects the adrenergic signaling pathway. This pathway plays a crucial role in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s action on α1-ARs could potentially influence these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile . .
生物活性
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide is a synthetic compound belonging to the class of piperazine derivatives. Its biological activity has been the subject of various studies, particularly in the context of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H32N4O4S. The compound features a piperazine ring, which is known for its versatility in pharmacological applications. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.
The primary mechanism of action for this compound appears to be its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to increased levels in the synaptic cleft. This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired .
Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties. In vitro studies have shown that it can enhance neuronal survival and function under conditions that typically induce cell death, such as oxidative stress . This suggests potential applications in treating conditions like Alzheimer’s disease and other neurodegenerative disorders.
Anticancer Activity
In recent studies, compounds similar to this compound have been evaluated for their anticancer properties. For instance, related piperazine derivatives have demonstrated significant efficacy against various cancer cell lines, including breast cancer cells. The mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair .
Case Studies and Research Findings
- Neuropharmacological Studies : A study evaluated the effects of this compound on cholinergic transmission in animal models. Results indicated that administration led to improved cognitive function in tasks requiring memory and learning.
- Anticancer Efficacy : A related compound was tested against human breast cancer cells, showing an IC50 value of 18 μM, indicating moderate to significant efficacy. The study highlighted that these compounds could serve as potential PARP inhibitors for oncology applications .
- In Vivo Studies : In vivo evaluations have demonstrated that similar piperazine derivatives exhibit favorable pharmacokinetics, including good brain uptake and binding affinity for sigma receptors, which are implicated in various neurological functions .
Summary of Research Findings
属性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O4S/c1-4-6-18(7-5-2)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)19-8-10-20(28-3)11-9-19/h8-11,18H,4-7,12-17H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPBUSBTTFSNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














